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An In-depth Technical Guide to (-)-Enitociclib

Introduction
Enitociclib, also known as BAY 1251152 or VIP152, is a potent and highly selective small-

molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is under investigation as an

experimental drug for the treatment of various cancers, particularly hematological malignancies

like multiple myeloma (MM) and MYC-driven lymphomas.[3][4][5] CDK9 is a critical component

of the Positive Transcription Elongation Factor b (P-TEFb) complex, which regulates

transcriptional elongation by phosphorylating RNA Polymerase II (RNAPII).[6][7] By targeting

this fundamental process, enitociclib disrupts the expression of key oncogenes and anti-

apoptotic proteins with short mRNA half-lives, such as MYC and MCL1, leading to cell cycle

arrest and apoptosis in cancer cells.[3][6][8] This document provides a detailed overview of the

chemical structure, properties, mechanism of action, and preclinical data for (-)-Enitociclib,

intended for researchers and drug development professionals.

Chemical Structure and Properties
Enitociclib is a chiral molecule; the clinically investigated compound is the (S)-enantiomer.[2][9]

Its chemical identity and physicochemical properties are summarized below.

Chemical Identity
The structural and identifying information for the active (S)-isomer of Enitociclib is presented in

Table 1.
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Identifier Value

IUPAC Name

(S)-((2-((5-fluoro-4-(4-fluoro-2-

methoxyphenyl)pyridin-2-yl)amino)pyridin-4-

yl)methyl)(imino)(methyl)-λ⁶-sulfanone[2]

Alternate IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-

[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-

2-amine[4][6]

CAS Number 1610408-97-3 ((S)-isomer)[2][4][6]

Synonyms VIP152, BAY 1251152[2]

Canonical SMILES
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3

=NC=CC(=C3)CS(=N)(=O)C[1][10]

Isomeric SMILES
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3

=NC=CC(=C3)C--INVALID-LINK--(=O)C[4][6]

Physicochemical Properties
Key physical and chemical properties of Enitociclib are detailed in Table 2.

Property Value

Molecular Formula C₁₉H₁₈F₂N₄O₂S[2][4][6]

Molecular Weight 404.44 g/mol [2][4]

Exact Mass 404.1119 Da[2]

Solubility Soluble in DMSO (e.g., 81 mg/mL)[1]

Storage (Powder) 3 years at -20°C[1][3]

Storage (Stock Solution) 1 year at -80°C in DMSO[1]

Mechanism of Action
Enitociclib's primary mechanism of action is the selective inhibition of CDK9 kinase activity.[1]

[2] CDK9, in a complex with Cyclin T1, forms the P-TEFb transcription factor.[7] P-TEFb is
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essential for the transition from transcription initiation to productive elongation. It

phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II

(RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[8][11]

By binding to and blocking the kinase activity of CDK9, enitociclib prevents this critical

phosphorylation event.[1][6] The resulting hypo-phosphorylated RNAPII stalls, leading to a

disruption of transcriptional elongation. This process disproportionately affects the expression

of genes with short-lived mRNA transcripts, which require constant replenishment.[8] Many of

these rapidly transcribed genes encode oncoproteins and anti-apoptotic factors crucial for

cancer cell survival, including MYC and MCL1.[3][8][12] The subsequent depletion of these

proteins triggers cell cycle arrest and induces apoptosis, showing high efficacy in

transcriptionally addicted tumors.[5][6]

Drug Action
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Caption: Mechanism of action of (-)-Enitociclib.
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Biological Activity
Enitociclib demonstrates high potency against its target kinase and robust anti-proliferative

activity in various cancer cell lines.

In Vitro Potency and Selectivity
Enitociclib is a highly potent inhibitor of CDK9 with significant selectivity over other cyclin-

dependent kinases.

Target IC₅₀ Selectivity

CDK9 3 nM[1][2][13] >50-fold vs. other CDKs[1][2]

CDK2 360 nM[1] ~120-fold

Cellular Activity
The compound effectively inhibits cell viability in cancer cell lines, particularly those derived

from hematologic malignancies.

Cell Line Cancer Type IC₅₀ Reference

MOLM-13
Acute Myeloid

Leukemia
29 nM [13]

NCI-H929 Multiple Myeloma 36 - 78 nM [3][7]

MM.1S Multiple Myeloma 36 - 78 nM [7]

OPM-2 Multiple Myeloma 36 - 78 nM [3][7]

U266B1 Multiple Myeloma 36 - 78 nM [3][7]

Human Lymphoma

Panel (35 lines)
Lymphoma 43 - 152 nM [14][15]

Preclinical Studies and Experimental Protocols
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Preclinical studies in both in vitro and in vivo models have validated the mechanism and

demonstrated the anti-tumor efficacy of enitociclib.

Cell Viability Assay
This protocol is used to determine the cytotoxic effects of enitociclib on cancer cells.

Cell Plating: Tumor cells are seeded in 96-well plates (e.g., at 5 x 10³ cells per well) in their

respective growth medium supplemented with 10% fetal calf serum.[1][8]

Compound Addition: After 24 hours, the medium is replaced with fresh medium containing

enitociclib at various concentrations (typically ranging from 0.001 to 10 µM) or a DMSO

vehicle control.[1]

Incubation: Cells are incubated for 96 hours in the presence of the test substance.[1][8]

Viability Measurement: Cell viability is assessed using methods such as crystal violet

staining or the Alamar Blue assay.[1][8] The results are used to calculate IC₅₀ values.

Western Blotting
This protocol is used to confirm the on-target effects of enitociclib by measuring changes in

protein expression and phosphorylation.

Cell Treatment: Cancer cells (e.g., NCI-H929, OPM-2) are treated with DMSO (vehicle) or

various concentrations of enitociclib (e.g., 0.5 to 1 µM) for specified time points (e.g., up to

24 hours).[8][11]

Lysate Preparation: Total cell lysates are prepared from the treated cells.

Immunoblotting: Lysates are subjected to SDS-PAGE, transferred to a membrane, and

probed with primary antibodies against target proteins. Key proteins analyzed include:

Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Mcl-1.[8][11]

Target Engagement Markers: Phosphorylated RNAPII CTD (Ser2/Ser5), Total RNAPII.[8]

[11]
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Downstream Oncogenes: c-Myc, PCNA.[8][11]

Detection: Membranes are incubated with a secondary antibody and developed using

chemiluminescence to visualize protein bands.[8]

In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy, tolerability, and pharmacodynamics

of enitociclib in vivo.

Model System: Immunocompromised mice (e.g., SCID/Beige) are subcutaneously implanted

with human cancer cells (e.g., JJN-3, OPM-2, SU-DHL-10).[7][16]

Treatment: Once tumors reach a specified volume, mice are randomized into treatment

groups. Enitociclib is typically administered intravenously (IV) on a weekly schedule at doses

ranging from 10-15 mg/kg.[8][16] A vehicle group serves as the control.

Efficacy Assessment: Tumor volume and mouse body weight are monitored regularly

throughout the study.[16] Survival is also tracked as a primary endpoint.

Pharmacodynamic (PD) Assessment: For mechanism of action studies, tumors are extracted

at various time points after a single dose. The tissue is then analyzed by qPCR or Western

blotting to confirm target modulation (e.g., inhibition of RNAPII phosphorylation and

downregulation of MYC/MCL1).[7][8]
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Caption: General workflow for an in vivo xenograft study.

Conclusion
(-)-Enitociclib is a potent and selective CDK9 inhibitor with a well-defined mechanism of action

centered on the disruption of transcriptional elongation. Preclinical data strongly support its

activity in cancers that are dependent on the continuous transcription of oncogenes like MYC

and anti-apoptotic genes like MCL1. It has demonstrated significant single-agent efficacy in in

vitro and in vivo models of multiple myeloma and lymphoma.[2][8][16] Furthermore, studies

have shown synergistic effects when enitociclib is combined with other anti-cancer agents,

including bortezomib and lenalidomide.[7][8] These findings provide a robust rationale for its

ongoing clinical investigation as a promising therapeutic agent for patients with aggressive and

refractory hematological malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3419896#enitociclib-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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